Benzo[d]oxazole-2-carbaldehyde oxime
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Overview
Description
Benzo[d]oxazole-2-carbaldehyde oxime is a heterocyclic compound that features a benzoxazole ring with an oxime functional group attached to the 2-position of the carbaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2-carbaldehyde oxime typically involves the condensation of 2-aminophenol with an aldehyde under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts at 50°C . This reaction yields the desired benzoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or aminated benzoxazole derivatives.
Scientific Research Applications
Benzo[d]oxazole-2-carbaldehyde oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological activity. The benzoxazole ring can interact with biological receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the oxime group but shares the benzoxazole ring structure.
Benzo[d]isoxazole: Contains an isoxazole ring instead of a benzoxazole ring.
2-Substituted Benzoxazoles: Similar structure with various substituents at the 2-position.
Uniqueness
Benzo[d]oxazole-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQRZVUIOHZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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